molecular formula C₅H₁₁ISe B1154654 Ethyl(3-iodopropyl)selane

Ethyl(3-iodopropyl)selane

Cat. No.: B1154654
M. Wt: 277.01
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(3-iodopropyl)selane is an organoselenium compound characterized by a selenium atom bonded to an ethyl group and a 3-iodopropyl chain (structure: CH₂CH₂Se-CH₂CH₂CH₂I). Organoselenium compounds like this are critical in synthetic chemistry, particularly in catalysis and multi-component reactions, due to selenium’s unique electronic and leaving-group properties .

Properties

Molecular Formula

C₅H₁₁ISe

Molecular Weight

277.01

Origin of Product

United States

Comparison with Similar Compounds

Ethyl(3-iodopropyl)selane vs. Ethynyl(phenyl)selane

Structural Differences :

  • This compound : Contains an ethyl group, a 3-iodopropyl chain, and a selenium atom.
  • Ethynyl(phenyl)selane : Features a phenyl group, an ethynyl (acetylene) moiety, and selenium.

Data Table :

Property This compound Ethynyl(phenyl)selane
Formula C₅H₁₁ISe C₈H₆Se
Key Functional Groups Iodopropyl, ethyl, Se Phenyl, ethynyl, Se
Reactivity High (iodide leaving group) Moderate (alkyne cyclization)
Applications Potential alkylation reagent Povarov reactions

This compound vs. N-(3-iodopropyl)-4-methylquinolinium iodide

Structural Differences :

  • This compound: Neutral organoselenium compound.
  • N-(3-iodopropyl)-4-methylquinolinium iodide: A cationic quaternary ammonium compound with a quinolinium ring and iodopropyl chain.

Data Table :

Property This compound N-(3-iodopropyl)-4-methylquinolinium iodide
Formula C₅H₁₁ISe C₁₃H₁₅IN₂
Charge Neutral Cationic
Core Structure Alkyl selane Quinolinium ring
Applications Organoselenium chemistry Heterocyclic synthesis

Research Findings and Trends

  • Synthetic Utility: Ethynyl(phenyl)selane’s role in Povarov reactions highlights the importance of selenium in constructing nitrogen heterocycles .
  • Safety Considerations: While specific hazard data for this compound is unavailable, organoselenium compounds generally require careful handling due to toxicity risks. Ethynyl(phenyl)selane’s use in high-yield reactions (e.g., 72–89% yields for quinolines ) suggests efficient protocols to minimize exposure.

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